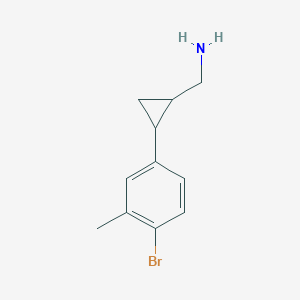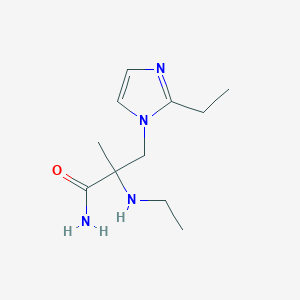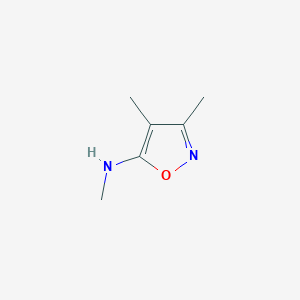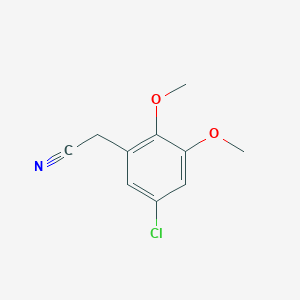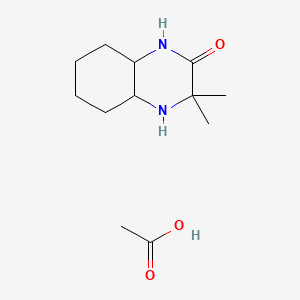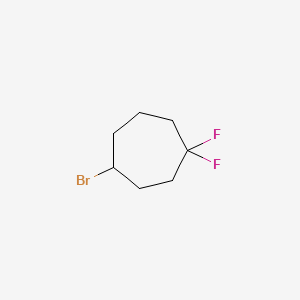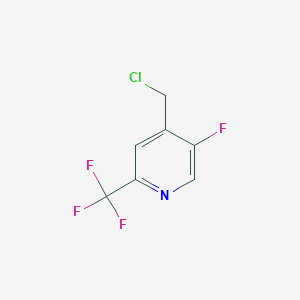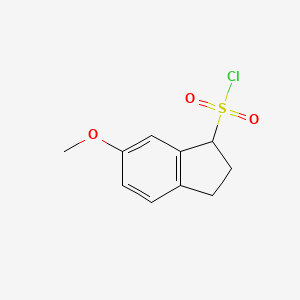![molecular formula C13H21NO3 B13485665 tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13485665.png)
tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate: is a chemical compound with the molecular formula C13H21NO3. It is a derivative of bicyclo[3.2.0]heptane, featuring a formyl group and a tert-butyl carbamate group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate typically involves the reaction of a bicyclo[3.2.0]heptane derivative with tert-butyl carbamate under specific conditions. The formyl group is introduced through a formylation reaction, which can be achieved using reagents such as formic acid or formyl chloride in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate is used as an intermediate in organic synthesis, particularly in the preparation of complex bicyclic compounds.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The pathways involved may include enzymatic transformations and receptor binding, depending on the specific application.
Comparison with Similar Compounds
- tert-Butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate
- tert-Butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate
Comparison:
- tert-Butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate features an oxo group instead of a formyl group, which affects its reactivity and potential applications.
- tert-Butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate has a hydroxy group, making it more suitable for reactions involving hydroxyl functionalities.
Uniqueness: tert-Butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate is unique due to its formyl group, which provides distinct reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl N-[(1S,5S,6R)-3-formyl-6-bicyclo[3.2.0]heptanyl]carbamate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-11-6-9-4-8(7-15)5-10(9)11/h7-11H,4-6H2,1-3H3,(H,14,16)/t8?,9-,10-,11+/m0/s1 |
InChI Key |
LXCRXGLLLJNTLS-QBUCEGOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2[C@@H]1CC(C2)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2C1CC(C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



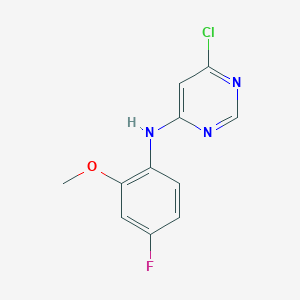

amine hydrochloride](/img/structure/B13485587.png)

